molecular formula C16H15N5O3 B10985798 1-(1,3-Benzodioxol-5-ylmethyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea

1-(1,3-Benzodioxol-5-ylmethyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea

Cat. No.: B10985798
M. Wt: 325.32 g/mol
InChI Key: AWNOKRFAUOUQLP-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYLUREA is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzodioxole moiety and a triazolopyridine ring, connected via a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYLUREA typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Triazolopyridine Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: The benzodioxole and triazolopyridine intermediates are coupled using a urea-forming reagent such as phosgene or carbonyldiimidazole.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYLUREA has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Materials Science: The compound could be used in the development of novel materials with unique electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYLUREA involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYLUREA: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of N-(1,3-BENZODIOXOL-5-YLMETHYL)-N’-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YLMETHYLUREA lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C16H15N5O3

Molecular Weight

325.32 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)urea

InChI

InChI=1S/C16H15N5O3/c22-16(17-8-11-4-5-12-13(7-11)24-10-23-12)18-9-15-20-19-14-3-1-2-6-21(14)15/h1-7H,8-10H2,(H2,17,18,22)

InChI Key

AWNOKRFAUOUQLP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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